methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate
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Overview
Description
Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate is a complex organic compound with a unique structure that combines a benzoate ester, a piperidine ring, and a methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoate ester. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form the sulfonyl piperidine intermediate. This intermediate is then reacted with methyl 2-bromobenzoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoate ester can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-1H-indole: Similar structure but with an indole ring instead of a benzoate ester.
Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonyl and ester groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-27-15-7-9-16(10-8-15)29(25,26)17-11-13-22(14-12-17)20(23)18-5-3-4-6-19(18)21(24)28-2/h3-10,17H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPGKZBSQHVZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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